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molecular formula C9H6IN B3055760 3-Iodoisoquinoline CAS No. 66728-97-0

3-Iodoisoquinoline

Cat. No. B3055760
M. Wt: 255.05 g/mol
InChI Key: RVJDOKBHULEVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531663B2

Procedure details

25 cm3 of 1,4-dioxane, 0.256 cm3 of n-dodecane, 1.25 g (4.9 mmol) of 3-iodoisoquinoline and 0.582 cm3 (4.85 mmol) of trans-1,2-cyclohexanediamine are added at a temperature in the region of 22° C. under an argon atmosphere to 0.850 g (4.85 mmol) of 3-methoxycarbonyl-1H-indole, 2.2 g (10.36 mmol) of potassium orthophosphate and 0.085 g (0.45 mmol) of copper iodide. After stirring at a temperature in the region of 100° C. for 17 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is diluted with 100 cm3 of dichloromethane, the suspension obtained is filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa) to give 2.3 g of a brown oil which is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (85/15 by volume)]. After concentrating the fractions under reduced pressure, 1.1 g of 3-methoxycarbonyl-1-(isoquinol-3-yl)-1H-indole are obtained in the form of a white solid. Mass spectrum (EI): El: m/e 302 (M+·), m/e 271.
Quantity
0.256 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.582 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
potassium orthophosphate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCC.I[C:14]1[N:15]=[CH:16][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2.[C@@H]1(N)CCCC[C@H]1N.[CH3:32][O:33][C:34]([C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[NH:38][CH:37]=1)=[O:35].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:32][O:33][C:34]([C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[N:38]([C:14]2[N:15]=[CH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:37]=1)=[O:35] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0.256 mL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
1.25 g
Type
reactant
Smiles
IC=1N=CC2=CC=CC=C2C1
Name
Quantity
0.582 mL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
0.85 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=CC=C12
Name
potassium orthophosphate
Quantity
2.2 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.085 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at a temperature in the region of 100° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
ADDITION
Type
ADDITION
Details
The residue is diluted with 100 cm3 of dichloromethane
CUSTOM
Type
CUSTOM
Details
the suspension obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 156.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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